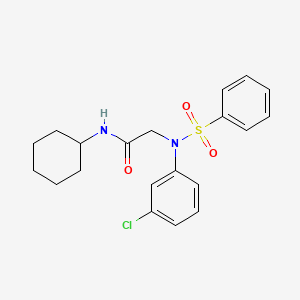![molecular formula C15H13F3N2O2S B3445553 N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea](/img/structure/B3445553.png)
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of urea-based kinase inhibitors and has shown promising results in preclinical studies.
Mécanisme D'action
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea works by inhibiting the activity of several kinases that are involved in cancer cell proliferation and survival. BTK is a key target of N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea, as it plays a crucial role in B-cell receptor signaling and survival. FLT3 is another target of N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea, which is important in the development and progression of acute myeloid leukemia. ITK is a T-cell-specific kinase that is involved in T-cell activation and proliferation. By inhibiting these kinases, N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea can disrupt cancer cell signaling pathways and induce apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea has been shown to have potent inhibitory effects on BTK and FLT3 in vitro, with IC50 values in the nanomolar range. It has also been found to inhibit ITK with an IC50 value of 1.6 μM. In preclinical studies, N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea has demonstrated antitumor activity in various cancer models, including lymphoma, leukemia, and solid tumors. It has also been found to have favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea is its specificity for BTK, FLT3, and ITK, which makes it a promising therapeutic agent for the treatment of cancer. However, like all kinase inhibitors, N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea has some limitations in lab experiments. One of the challenges is the potential for off-target effects, which can lead to toxicity and adverse effects. Another limitation is the development of resistance, which can occur due to mutations in the target kinases or activation of alternative signaling pathways.
Orientations Futures
There are several future directions for the development of N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea as a therapeutic agent. One direction is to investigate its potential in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Another direction is to explore its use in different types of cancer, including solid tumors. Additionally, further research is needed to understand the mechanisms of resistance to N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea and develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea in humans.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including BTK, FLT3, and ITK. N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea has also been found to have synergistic effects with other anticancer agents, such as venetoclax and rituximab.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(trifluoromethylsulfanyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-22-12-6-2-10(3-7-12)19-14(21)20-11-4-8-13(9-5-11)23-15(16,17)18/h2-9H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNUABJSCZITJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)-N-phenylbenzamide](/img/structure/B3445480.png)
![3-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3445490.png)
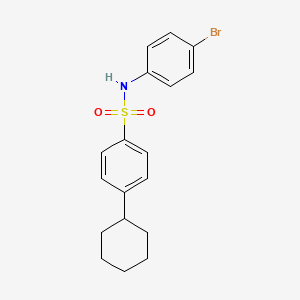
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3445508.png)
![N~1~-(4-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3445513.png)
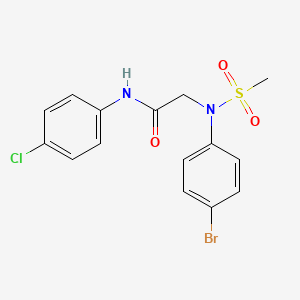
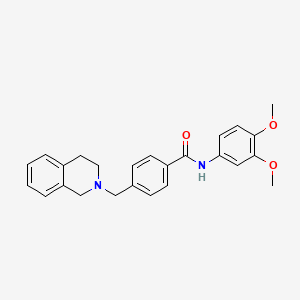
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3445524.png)
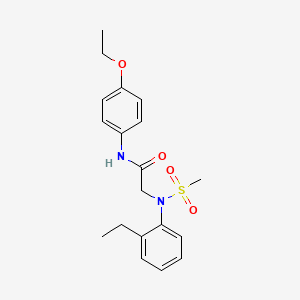
![2'-[(1-naphthylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3445544.png)

![ethyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B3445549.png)
